molecular formula C11H8ClNO3 B1669234 Cloquintocet CAS No. 88349-88-6

Cloquintocet

Cat. No. B1669234
CAS RN: 88349-88-6
M. Wt: 237.64 g/mol
InChI Key: ICJSJAJWTWPSBD-UHFFFAOYSA-N
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Description

Cloquintocet is a herbicide safener . It is used to selectively protect crop plants from herbicide injury without affecting the herbicidal efficacy . The IUPAC name for Cloquintocet is [(5-chloro-8-quinolinyl)oxy]acetic acid . Its CAS Registry Number is 88349-88-6 .


Molecular Structure Analysis

The molecular formula of Cloquintocet is C11H8ClNO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Cloquintocet-mexyl, a variant of Cloquintocet, degrades rapidly (i.e., hours to days) to the major degradate, CGA-153433 (5-chloro-8-quinolinoxyacetic acid) .

Scientific Research Applications

Herbicide Safener Mechanisms

Cloquintocet-mexyl, a known herbicide safener, protects cereals against herbicidal injury by accelerating the metabolism of herbicides such as clodinafop-propargyl. Research conducted by Theodoulou et al. (2003) highlights its role in inducing the expression of genes related to xenobiotic metabolism, including glutathione transferases (GSTs) and a multidrug resistance associated protein (MRP), thus enhancing plant defense against chemical stress and potentially harmful oxygen species. This mechanism suggests a broad application of cloquintocet-mexyl in agricultural sciences, particularly in understanding and improving crop resistance to herbicides.

Impact on Wheat and Weed Metabolism

Further exploring its agricultural significance, cloquintocet-mexyl has been studied for its effects on wheat detoxification pathways and weed control. Brazier, Cole, and Edwards (2002) found that cloquintocet-mexyl selectively increased O-glucosyltransferase (OGT) activities towards certain xenobiotics and flavonoids in wheat, demonstrating its potential to enhance herbicide detoxification mechanisms. This study, detailed in Phytochemistry, underscores the importance of understanding safener-induced metabolic pathways for optimizing crop protection strategies.

Efficacy in Herbicide Application

On a practical level, the application of cloquintocet-mexyl in agriculture extends to optimizing herbicide dosages for effective weed control. Research by Barros, Basch, and Carvalho (2008) in Crop Protection shows that reduced doses of a clodinafop+cloquintocet mixture can control Avena sterilis L. and Lolium rigidum G. efficiently in no-till wheat under Mediterranean climates. This finding is crucial for developing sustainable farming practices, reducing chemical usage, and minimizing environmental impact.

Safety And Hazards

Cloquintocet-mexyl has low acute oral, dermal, and inhalation toxicity (Acute Toxicity Category III) and is slightly irritating to eyes . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Understanding the mechanisms by which safeners like Cloquintocet act is significant for the discovery of novel types . Future research could focus on the development of new safeners and potential strategies to design safeners related to their reported mechanisms .

properties

IUPAC Name

2-(5-chloroquinolin-8-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-4-9(16-6-10(14)15)11-7(8)2-1-5-13-11/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJSJAJWTWPSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236984
Record name 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloquintocet

CAS RN

88349-88-6
Record name Cloquintocet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88349-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloquintocet [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088349886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(5-chloroquinolin-8-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.163.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOQUINTOCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPY57POY0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 70.70 g of cloquintocet-mexyl (96.9% strength) in 205 g of demineralised water was stirred at 100° C. in a 1 L jacketed glass vessel. 27.5 g of aqueous hydrochloric acid [32%] was slowly added, and the reaction mixture was stirred under reflux for 6 hours. The biphasic solution was then cooled down to 20° C. over 4 hours and the resulting suspension was filtered and the solid was wash with 2×50 mL of demineralised water and dried. Cloquintocet acid hydrochloride (35.55 g) was isolated as a light brown solid.
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
205 g
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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